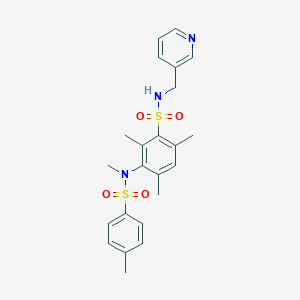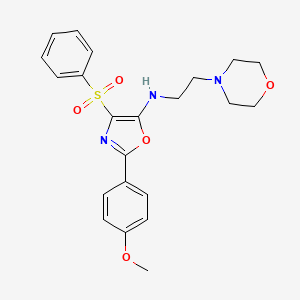
2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds like "2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine" involves multi-step chemical reactions that yield molecules with potential applications in medicinal chemistry, material science, and as intermediates for further chemical transformations. For instance, Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives, demonstrating methodologies that might be similar to those used for synthesizing compounds with structural similarities to "2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine" (Bektaş et al., 2007). These compounds were screened for antimicrobial activities, showcasing their potential utility in developing new antimicrobials.
Antimicrobial Activities
The exploration of novel organic compounds often extends to evaluating their antimicrobial properties. The aforementioned study by Bektaş et al. highlights this application, where synthesized compounds exhibited good to moderate antimicrobial activities against various test microorganisms. This research avenue is crucial for discovering new agents that can combat antibiotic-resistant bacteria and other pathogens.
Chemical Modifications and Applications
Further chemical modifications of such compounds can lead to the development of materials with unique properties. For example, modifications of polymeric materials with amine compounds have been studied for enhanced thermal stability and potential medical applications due to their antibacterial and antifungal properties (Aly, Aly, & El-Mohdy, 2015). These modifications showcase the versatility of organic compounds in materials science, especially for biomedical applications.
Herbicidal Activities
In agricultural science, the synthesis and evaluation of novel compounds for herbicidal activity are crucial for developing effective weed management solutions. Luo et al. (2008) designed and synthesized triazolinone derivatives with cyclic imide, phenylurea, and methyl 2-methoxyiminoacetate pharmacophores, identifying compounds with significant herbicidal activities. This research highlights the potential of organic synthesis in creating more efficient and selective herbicides for sustainable agriculture (Luo et al., 2008).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to handle all chemicals with appropriate safety measures. If you’re planning to synthesize or work with this compound, please do so under the guidance of a qualified professional or in a controlled laboratory environment.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-28-18-9-7-17(8-10-18)20-24-22(31(26,27)19-5-3-2-4-6-19)21(30-20)23-11-12-25-13-15-29-16-14-25/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTHLHRHKDFPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-morpholinoethyl)-4-(phenylsulfonyl)oxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)
![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)
![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)
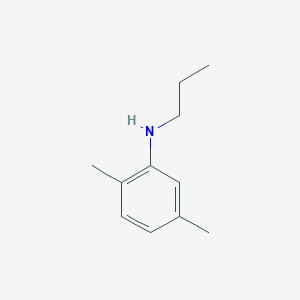
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)
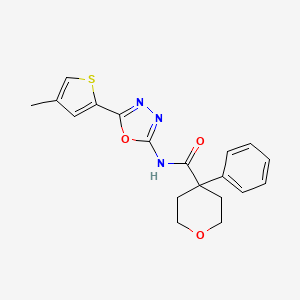
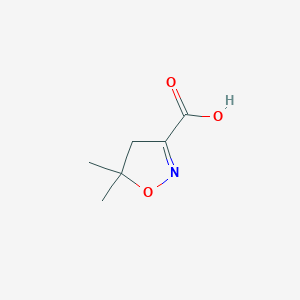
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)
